molecular formula C23H26NO3P B5073120 N-bis(2,3-dimethylphenoxy)phosphoryl-2-methylaniline

N-bis(2,3-dimethylphenoxy)phosphoryl-2-methylaniline

Cat. No.: B5073120
M. Wt: 395.4 g/mol
InChI Key: MIUNNFLFUQYCOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-bis(2,3-dimethylphenoxy)phosphoryl-2-methylaniline is an organophosphorus compound characterized by its unique structure, which includes two 2,3-dimethylphenoxy groups and a 2-methylaniline group bonded to a phosphoryl center

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-bis(2,3-dimethylphenoxy)phosphoryl-2-methylaniline typically involves the reaction of 2,3-dimethylphenol with phosphoryl chloride to form bis(2,3-dimethylphenoxy)phosphoryl chloride. This intermediate is then reacted with 2-methylaniline under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-bis(2,3-dimethylphenoxy)phosphoryl-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoryl derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The phenoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphines.

Scientific Research Applications

N-bis(2,3-dimethylphenoxy)phosphoryl-2-methylaniline has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-bis(2,3-dimethylphenoxy)phosphoryl-2-methylaniline
  • N-bis(2-fluorophenoxy)phosphoryl-3,4-dimethylaniline
  • N-bis(benzyl(methyl)amino)phosphoryl-2,2-dichloroacetamide

Uniqueness

This compound is unique due to its specific combination of phenoxy and aniline groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N-bis(2,3-dimethylphenoxy)phosphoryl-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26NO3P/c1-16-11-8-14-22(19(16)4)26-28(25,24-21-13-7-6-10-18(21)3)27-23-15-9-12-17(2)20(23)5/h6-15H,1-5H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIUNNFLFUQYCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OP(=O)(NC2=CC=CC=C2C)OC3=CC=CC(=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.